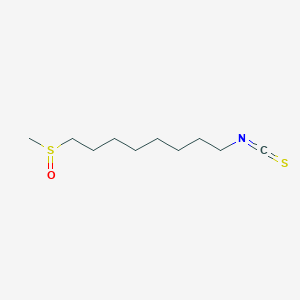

8-Methylsulfinyloctyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-8-methylsulfinyloctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRXKWOQVFKZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430802 | |

| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75272-81-0, 31456-68-5 | |

| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hirsutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

8-Methylsulfinyloctyl Isothiocyanate: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress (Nasturtium officinale). Isothiocyanates are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates. These compounds have garnered significant scientific interest due to their potential chemopreventive and therapeutic properties, including the induction of phase II detoxification enzymes. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for 8-MSO-ITC, as well as its interaction with key cellular signaling pathways.

Natural Sources and Abundance

This compound is primarily isolated from watercress (Nasturtium officinale), a member of the Brassicaceae family. It is formed from its precursor, 8-methylsulfinyloctyl glucosinolate (also known as glucohirsutin), upon tissue damage, which releases the enzyme myrosinase that catalyzes the conversion.

While watercress is a rich source of various glucosinolates, the concentration of their derived isothiocyanates can vary depending on factors such as plant origin, growing conditions, and processing methods.[1][2] The total glucosinolate content in watercress has been reported to range from 62.4 to 107.4 μmol/g of dry weight.[3] Although 8-methylsulfinyloctyl glucosinolate is one of the identified glucosinolates in watercress shoots, its precise concentration relative to other glucosinolates can differ.[1] One study noted that watercress contains approximately three times more phenylethyl glucosinolate than methylsulfinylalkyl glucosinolates, the category that includes the precursor to 8-MSO-ITC.[4]

Table 1: Abundance of 8-Methylsulfinyloctyl Glucosinolate and Other Glucosinolates in Watercress (Nasturtium officinale)

| Glucosinolate | Plant Part | Concentration (μmol/g DW) | Reference |

| Total Glucosinolates | Shoots | 62.4 - 107.4 | [3] |

| Glucohirsutin (8-methylsulfinyloctyl glucosinolate) | Shoots | Identified as a component, but specific quantitative data is limited. Relative abundance is lower than gluconasturtiin. | [1][4] |

| Gluconasturtiin (precursor to PEITC) | Flowers | 82.11 ± 0.63 (ng/g of dry extract) | [5] |

| Gluconasturtiin | Leaves | 36.25 ± 0.74 (ng/g of dry extract) | [5] |

| Gluconasturtiin | Stems | 9.20 ± 0.11 (ng/g of dry extract) | [5] |

Experimental Protocols

Extraction of 8-Methylsulfinyloctyl Glucosinolate from Watercress

This protocol is adapted from methodologies described for glucosinolate extraction from Nasturtium officinale.[6][7]

Materials:

-

Fresh or freeze-dried watercress tissue

-

70% (v/v) Methanol (B129727)

-

Deionized water

-

Centrifuge

-

Sonicator

-

Water bath

Procedure:

-

Homogenize 1.0 g of freeze-dried watercress powder.

-

Add 10 mL of boiling 70% methanol to the homogenized sample to inactivate myrosinase and prevent glucosinolate hydrolysis.

-

Heat the suspension at 80°C for 30 minutes in a water bath.[6]

-

Sonicate the sample for 30 minutes at room temperature.[6]

-

Centrifuge the extract at 3,000 x g for 20 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more with 70% methanol.

-

Combine the supernatants and store at -20°C until analysis.

Enzymatic Hydrolysis and Extraction of this compound

This protocol facilitates the conversion of the precursor glucosinolate to 8-MSO-ITC and its subsequent extraction.

Materials:

-

Fresh watercress tissue

-

Phosphate (B84403) buffer (pH 7.0)

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Procedure:

-

Homogenize 10 g of fresh watercress tissue in 50 mL of phosphate buffer (pH 7.0) to allow for myrosinase activity.

-

Incubate the homogenate at room temperature for 2 hours to ensure complete hydrolysis of glucosinolates.

-

Extract the aqueous homogenate three times with 50 mL of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to avoid degradation of the isothiocyanate.

-

The resulting crude extract can be used for further purification or direct analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of the precursor glucosinolate.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: 229 nm for desulfoglucosinolates.

-

Standard: A purified standard of 8-methylsulfinyloctyl glucosinolate is required for accurate quantification. If unavailable, sinigrin (B192396) can be used as an internal standard for relative quantification.[8]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and specificity for the quantification of 8-MSO-ITC.

-

Instrumentation: A UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-ToF-MS or Triple Quadrupole MS).[9]

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[9]

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[9]

-

Flow Rate: 0.4 mL/min.[9]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used, monitoring the specific precursor-to-product ion transition for 8-MSO-ITC.

Signaling Pathways

This compound, like other isothiocyanates, is known to interact with and modulate key cellular signaling pathways involved in cellular defense and inflammation. A primary target is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway:

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10][11] Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[12][13] This leads to the upregulation of Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as antioxidant proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from watercress.

Conclusion

This compound is a promising bioactive compound found in watercress. Its ability to potently induce phase II detoxification enzymes, primarily through the activation of the Nrf2 signaling pathway, underscores its potential for further investigation in drug development and chemoprevention research. The methodologies outlined in this guide provide a framework for the consistent extraction, identification, and quantification of this compound, which is crucial for advancing our understanding of its biological activities and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. A Comparative Metabolomics Study of Glucosinolates in Four Watercress (Nasturtium officinale R. Br.) Samples from Different Origins Using Ultra-High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry [mdpi.com]

- 4. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) [frontiersin.org]

- 6. Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. Development of a UPLC-Q-ToF-MS Method for the Determination of Sulforaphane and Iberin in Cruciferous Vegetables | MDPI [mdpi.com]

- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 11. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 8-Methylsulfinyloctyl isothiocyanate

An In-depth Technical Guide on the Biological Activity of 8-Methylsulfinyloctyl Isothiocyanate

Introduction

This compound (8-MSO-ITC), also known as hirsutin, is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress (Nasturtium officinale)[1][2]. As a member of the isothiocyanate (ITC) class of compounds, it is derived from the enzymatic hydrolysis of its precursor glucosinolate[3][4]. 8-MSO-ITC has garnered significant attention from the scientific community for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the core biological activities of 8-MSO-ITC, detailing its mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate its effects.

Physicochemical Properties

A foundational understanding of 8-MSO-ITC begins with its chemical and physical characteristics.

| Property | Value | Reference |

| IUPAC Name | 1-isothiocyanato-8-methylsulfinyloctane | [5][6] |

| Molecular Formula | C10H19NOS2 | [5][7] |

| Molecular Weight | 233.39 g/mol | [5][7] |

| CAS Number | 75272-81-0 | [2][7] |

| Appearance | Light yellow to yellow liquid | [2][7] |

| Role | Plant metabolite, Allelochemical | [5][7] |

Core Biological Activities

8-MSO-ITC exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary activities are centered around cytoprotection and the mitigation of pathological processes like inflammation and carcinogenesis.

Antioxidant Activity and Induction of Phase II Enzymes

A primary mechanism of action for 8-MSO-ITC is its potent ability to induce phase II detoxification enzymes, which play a critical role in protecting cells from oxidative stress and carcinogens[3][8]. This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Action: Nrf2 Pathway Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates like 8-MSO-ITC can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2[9]. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes[10]. This binding initiates the transcription of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs)[3][10].

Studies have shown that 8-MSO-ITC is a more potent inducer of these enzymes than the well-studied β-phenylethyl isothiocyanate (PEITC), despite being less abundant in watercress[8].

Quantitative Data: Quinone Reductase (QR) Induction

The potency of 8-MSO-ITC as a phase II enzyme inducer was quantified by measuring the concentration required to double the activity of quinone reductase (QR) in murine hepatoma Hepa 1c1c7 cells.

| Compound | Concentration for 2-fold QR Induction (µM) | Relative Potency | Reference |

| 8-Methylsulfinyloctyl ITC | 0.5 | High | [8] |

| 7-Methylsulfinylheptyl ITC | 0.2 | Very High | [8] |

| Phenylethyl ITC (PEITC) | 5.0 | Moderate | [8] |

Anti-inflammatory Activity

8-MSO-ITC demonstrates significant anti-inflammatory properties by inhibiting key inflammatory pathways and mediators.

Mechanism of Action: Inhibition of NF-κB and Inflammasome Pathways

In a model of lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, (R)-8-MSO-ITC was shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-6[1]. This effect is achieved through the modulation of multiple signaling pathways:

-

NF-κB Inhibition: Isothiocyanates are known to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[11][12]. By preventing the activation of NF-κB, 8-MSO-ITC blocks the transcription of genes encoding pro-inflammatory cytokines and enzymes[13].

-

MAPK and JAK/STAT Modulation: The compound modulates the expression of Mitogen-Activated Protein Kinases (MAPKs) (p38, JNK, and ERK) and the JAK/STAT pathway, both of which are crucial for inflammatory responses[1].

-

Inflammasome Inhibition: 8-MSO-ITC interferes with both the canonical and non-canonical pathways of the inflammasome, a protein complex responsible for the activation of inflammatory caspases and the maturation of IL-1β[1].

-

Enzyme Suppression: It inhibits the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1].

References

- 1. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Isothiocyanato-8-(methylsulfinyl)-octane - LKT Labs [lktlabs.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. This compound | C10H19NOS2 | CID 9794659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. plantaedb.com [plantaedb.com]

- 7. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]

- 8. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dietary Isothiocyanate-induced Apoptosis via Thiol Modification of DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably in watercress (Nasturtium officinale).[1][2] As a member of the isothiocyanate family, it is derived from the hydrolysis of its corresponding glucosinolate precursor.[3] This compound has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory and chemopreventive properties.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 8-MSOO-ITC, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is characterized by an eight-carbon alkyl chain with a methylsulfinyl group at one terminus and a highly reactive isothiocyanate group (-N=C=S) at the other.[6] The presence of the chiral sulfoxide (B87167) group results in two possible stereoisomers, with the (R)-enantiomer being the naturally occurring form.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NOS₂ | [6] |

| Molecular Weight | 233.4 g/mol | [6] |

| IUPAC Name | 1-isothiocyanato-8-(methylsulfinyl)octane | [6] |

| CAS Number | 75272-81-0 | [7] |

| Appearance | Light yellow to yellow liquid | [7] |

| LogP (calculated) | 3.2 | [6] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 9 | [7] |

Biological Activity and Mechanism of Action

8-MSOO-ITC exhibits significant biological effects, primarily investigated in the context of inflammation and cancer chemoprevention. Its mechanism of action involves the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

In studies using lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, (R)-8-MSOO-ITC has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[1][4] It also suppresses the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5] This anti-inflammatory activity is mediated through the modulation of several signaling pathways:

-

Nrf2 Pathway: 8-MSOO-ITC is a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant and phase II detoxification enzymes, thereby protecting cells from oxidative stress.[1][5]

-

MAPK Pathway: It modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, affecting the phosphorylation of key kinases such as p38, JNK, and ERK, which are involved in the inflammatory response.[1][5]

-

JAK/STAT Pathway: The compound has been shown to influence the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade in cytokine-mediated inflammation.[1][5]

Chemopreventive Activity

8-MSOO-ITC is a potent inducer of phase II detoxification enzymes, such as quinone reductase.[1][6] This activity is crucial for the detoxification and elimination of potential carcinogens. The potency of 8-MSOO-ITC in inducing quinone reductase is significantly higher than that of other well-known isothiocyanates like phenethyl isothiocyanate (PEITC).[6]

Table 2: Quantitative Biological Activity of this compound

| Biological Activity | Assay System | Potency | Source |

| Quinone Reductase (QR) Induction | Murine hepatoma Hepa 1c1c7 cells | 0.5 µM (for a two-fold induction) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, extraction, and biological evaluation of this compound.

Synthesis of (R)-8-Methylsulfinyloctyl Isothiocyanate via "DAG Methodology"

This protocol describes a synthetic route to obtain the natural (R)-enantiomer of 8-MSOO-ITC.[2]

Experimental Workflow for the Synthesis of (R)-8-MSOO-ITC

References

- 1. benchchem.com [benchchem.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idus.us.es [idus.us.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate in Cruciferous Vegetables

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress (Nasturtium officinale). Derived from the hydrolysis of its glucosinolate precursor, glucohirsutin, 8-MSO-ITC has garnered significant scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of 8-MSO-ITC, including its distribution in cruciferous vegetables, detailed experimental protocols for its analysis, and an in-depth exploration of its molecular mechanisms of action, particularly its role in cancer chemoprevention and anti-inflammatory pathways. The information is presented to support further research and drug development efforts targeting this promising phytochemical.

Introduction

Cruciferous vegetables, belonging to the Brassicaceae family, are renowned for their health-promoting properties, which are largely attributed to their rich content of glucosinolates.[1] Upon plant tissue damage, such as during food preparation or mastication, the enzyme myrosinase hydrolyzes these glucosinolates into various bioactive compounds, including isothiocyanates (ITCs).[2] this compound (8-MSO-ITC) is an aliphatic isothiocyanate that has demonstrated significant potential as a chemopreventive and anti-inflammatory agent.[3][4] This guide aims to provide a detailed technical resource on 8-MSO-ITC for the scientific community.

Quantitative Data on this compound and its Precursor

The concentration of 8-MSO-ITC and its precursor, glucohirsutin, can vary significantly among different cruciferous vegetables and even between different parts of the same plant. Watercress is a particularly rich source of glucohirsutin.[5] The following tables summarize available quantitative data.

Table 1: Concentration of Glucohirsutin (8-Methylsulfinyloctyl Glucosinolate) in Watercress (Nasturtium officinale)

| Plant Part | Concentration (mg/100 g DW) | Reference |

| Herb | 42.79 ± 0.49 | [5] |

DW: Dry Weight

Table 2: Total Isothiocyanate Yield in Various Raw Cruciferous Vegetables

| Vegetable | Mean Yield (μmol/100g wet weight) | Range (μmol/100g wet weight) | Reference |

| Mustard Greens | 61.3 | 0.4 - 137.9 | [6][7] |

| Kale | 21.8 | 6.4 - 56.9 | [6][7] |

| Collard Greens | 20.9 | 1.8 - 56.9 | [6][7] |

| Cabbage (Green) | 10.5 | 2.0 - 27.9 | [6][7] |

| Brussels Sprouts | 10.4 | 2.9 - 22.5 | [6][7] |

| Broccoli | 8.1 | 1.9 - 21.3 | [6][7] |

| Turnip Greens | 7.2 | 1.9 - 14.2 | [6][7] |

| Cauliflower | 1.5 | 0.4 - 7.9 | [6][7] |

Note: This table represents the total yield of all isothiocyanates and not specifically 8-MSO-ITC. The actual concentration of 8-MSO-ITC will be a fraction of this total, depending on the glucosinolate profile of the specific vegetable.

Signaling Pathways Modulated by this compound

8-MSO-ITC exerts its biological effects by modulating several key signaling pathways involved in cellular defense, inflammation, and apoptosis.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation.[9] Isothiocyanates, including 8-MSO-ITC, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[4] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including those encoding for phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs).[4][10]

MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[4] 8-MSO-ITC has been shown to modulate the phosphorylation of key MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[4] By inhibiting the phosphorylation of these kinases, 8-MSO-ITC can suppress the downstream inflammatory responses.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a key role in immunity and inflammation. 8-MSO-ITC has been demonstrated to inhibit the JAK/STAT pathway, thereby reducing the production of pro-inflammatory cytokines.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 8-MSO-ITC.

Extraction and Quantification of 8-MSO-ITC from Cruciferous Vegetables

This protocol describes a general method for the extraction and quantification of isothiocyanates, which can be adapted for 8-MSO-ITC.

Protocol:

-

Sample Preparation: Freeze-dry the cruciferous vegetable material and grind it into a fine powder.

-

Extraction:

-

Suspend a known amount of the powdered sample in deionized water.

-

Incubate the mixture to allow for the enzymatic conversion of glucohirsutin to 8-MSO-ITC by myrosinase.

-

Perform a liquid-liquid extraction with a non-polar solvent such as dichloromethane.

-

Collect the organic phase and repeat the extraction process on the aqueous phase.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Quantification by HPLC-MS:

-

Evaporate the solvent from the dried extract under reduced pressure.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile).

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject an aliquot of the sample into a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.

-

Use a C18 column and a gradient elution with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.

-

Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of 8-MSO-ITC for quantification.

-

Use a standard curve of purified 8-MSO-ITC to determine the concentration in the sample.

-

Quinone Reductase (QR) Activity Assay

This assay measures the induction of NQO1, a key phase II enzyme, in cell culture.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., murine hepatoma Hepa 1c1c7 cells) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with various concentrations of 8-MSO-ITC for a specified period (e.g., 24-48 hours).

-

Cell Lysis:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a digitonin-containing lysis buffer.

-

-

Assay Reaction:

-

In a new 96-well plate, add the cell lysate.

-

Prepare a reaction mixture containing Tris-HCl buffer, bovine serum albumin (BSA), FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], and menadione.

-

Add the reaction mixture to the cell lysates.

-

-

Measurement:

-

Incubate the plate at room temperature, protected from light.

-

Stop the reaction by adding a solution of dicoumarol (an NQO1 inhibitor) in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 610 nm) using a microplate reader.

-

Calculate the NQO1 activity based on the change in absorbance, normalized to the protein concentration of the cell lysate.

-

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., macrophages or cancer cell lines) in a 96-well black plate.

-

Treat the cells with 8-MSO-ITC for the desired time.

-

Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).

-

-

Probe Loading:

-

Remove the treatment media and wash the cells with PBS.

-

Load the cells with DCFH-DA solution in serum-free media and incubate in the dark.

-

-

Measurement:

-

After incubation, wash the cells with PBS to remove the excess probe.

-

Add PBS or a suitable buffer to the wells.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (the oxidized form of the probe).

-

The fluorescence intensity is proportional to the intracellular ROS levels.

-

Western Blotting for Signaling Proteins

This protocol is used to detect the levels and phosphorylation status of proteins in the Nrf2, MAPK, and JAK/STAT pathways.

Protocol:

-

Cell Lysis and Protein Quantification:

-

After treatment with 8-MSO-ITC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., Nrf2, phospho-p38, STAT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a promising phytochemical with significant potential for applications in cancer chemoprevention and the management of inflammatory diseases. Its ability to modulate critical cellular signaling pathways, such as the Nrf2, MAPK, and JAK/STAT pathways, underscores its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and a clear visualization of the molecular mechanisms of 8-MSO-ITC. Further research is warranted to fully elucidate its in vivo efficacy, bioavailability, and safety profile to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Content of glucosinolates in cruciferous vegetables grown at the same site for two years under different climatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]

potential therapeutic effects of 8-Methylsulfinyloctyl isothiocyanate

An In-depth Technical Guide on the Therapeutic Potential of 8-Methylsulfinyloctyl Isothiocyanate

Executive Summary: this compound (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress (Nasturtium officinale).[1][2] As a member of the isothiocyanate (ITC) class of compounds, 8-MSO-ITC is generated from the hydrolysis of its precursor, glucosinolate, upon plant tissue disruption.[3] Emerging research has highlighted its significant therapeutic potential, particularly in the realms of cancer chemoprevention, anti-inflammatory action, and immunomodulation. Mechanistically, 8-MSO-ITC is a potent inducer of phase II detoxification enzymes, a key defense against carcinogens.[4][5] It also exhibits the ability to modulate critical signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This document provides a comprehensive technical overview of the current state of research on 8-MSO-ITC, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its activity in cellular signaling pathways.

Introduction

Isothiocyanates (ITCs) are a well-studied class of phytochemicals recognized for their health-promoting properties, including anticarcinogenic and anti-inflammatory effects.[6][7] These compounds are characterized by the functional group –N=C=S. This compound is an aliphatic ITC derived from watercress and is structurally related to other well-known ITCs like sulforaphane (B1684495).[4] While research into phenethyl isothiocyanate (PEITC), another ITC abundant in watercress, has been extensive, studies have revealed that 8-MSO-ITC is a significantly more potent inducer of critical chemoprotective enzymes.[4][5] This guide focuses on the specific therapeutic activities attributed to 8-MSO-ITC and its enantiomeric form, (R)-8-methylsulfinyloctyl isothiocyanate ((R)-8-OITC).

Therapeutic Potential and Mechanisms of Action

The therapeutic effects of 8-MSO-ITC are multifaceted, stemming from its ability to interact with and modulate multiple cellular targets and signaling pathways.

Chemoprevention and Induction of Phase II Detoxification Enzymes

A primary mechanism underlying the chemopreventive potential of ITCs is the induction of phase II detoxification enzymes, which facilitate the excretion of carcinogens.[3][8] 8-MSO-ITC has been identified as a remarkably potent inducer of these enzymes.

-

Mechanism of Action : The induction of phase II enzymes such as Quinone Reductase (QR) and Glutathione (B108866) S-transferases (GSTs) is primarily mediated by the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[9][10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[11] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of phase II enzymes and other antioxidant proteins.[9][12]

-

Potency : In murine hepatoma Hepa 1c1c7 cells, 8-MSO-ITC was found to be a more potent inducer of Quinone Reductase than the more abundant PEITC.[4][5] This suggests that despite its lower concentration in watercress, 8-MSO-ITC may be a more significant contributor to the vegetable's overall anticarcinogenic potential.[4][5]

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of various pathologies. (R)-8-OITC has demonstrated significant anti-inflammatory and immunomodulatory properties in murine peritoneal macrophages stimulated with lipopolysaccharide (LPS).[1][2]

-

Mechanism of Action : (R)-8-OITC was shown to inhibit LPS-induced immunoinflammatory responses.[1] ITCs, in general, exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[13] This pathway's activation is a central event in the inflammatory response, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14][15] 8-MSO-ITC has been shown to impair COX-2-mediated inflammatory responses and inhibit the synthesis of nitric oxide and prostaglandin (B15479496) E2 in macrophages.[16] This inhibition is likely achieved by preventing the degradation of IκB-α, which would otherwise release NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.

Histone Deacetylase (HDAC) Inhibition

While direct evidence for 8-MSO-ITC is still emerging, structurally related ITCs like sulforaphane are known inhibitors of histone deacetylases (HDACs).[17][18] HDACs play a crucial role in the epigenetic regulation of gene expression; their inhibition can lead to the re-expression of silenced tumor suppressor genes.[19][20]

-

Inferred Mechanism : HDAC inhibition by ITCs leads to the hyperacetylation of histones, which relaxes the chromatin structure.[20] This allows transcription factors to access the promoter regions of genes like p21 and bax, resulting in cell cycle arrest and the induction of apoptosis in cancer cells.[17][20] Given the structural similarities, it is plausible that 8-MSO-ITC or its metabolites could also function as HDAC inhibitors, contributing to its anticancer effects.

Induction of Apoptosis

The ability to induce programmed cell death, or apoptosis, in malignant cells is a hallmark of many chemotherapeutic and chemopreventive agents. Several ITCs have been shown to induce apoptosis in various cancer cell lines.[21][22][23]

-

Inferred Mechanism : The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic pathways. ITCs like sulforaphane have been shown to modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic members (Bcl-2, Bcl-XL) and increasing pro-apoptotic members (Bax).[23] This leads to the activation of caspases (e.g., caspase-3), which are the executioners of apoptosis, ultimately leading to the cleavage of cellular proteins and cell death.[22][23]

Other Potential Effects

-

Neuroprotection : ITCs as a class are being investigated for their neuroprotective properties, largely attributed to their ability to activate the Nrf2 pathway and counteract oxidative stress and inflammation in the brain, which are key factors in neurodegenerative diseases.[24][25]

-

Anti-bacterial Activity : 8-MSO-ITC has been reported to possess anti-bacterial effects.[16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on 8-MSO-ITC and related compounds.

| Compound | Cell Line | Assay | Result | Reference |

| 8-Methylsulfinyloctyl ITC | Murine Hepatoma (Hepa 1c1c7) | Quinone Reductase (QR) Induction | 0.5 µM required for a two-fold induction | [4],[5] |

| 7-Methylsulfinylheptyl ITC | Murine Hepatoma (Hepa 1c1c7) | Quinone Reductase (QR) Induction | 0.2 µM required for a two-fold induction | [4],[5] |

| Phenethyl ITC (PEITC) | Murine Hepatoma (Hepa 1c1c7) | Quinone Reductase (QR) Induction | 5.0 µM required for a two-fold induction | [4],[5] |

Table 1: Comparative Potency of Isothiocyanates in Inducing Quinone Reductase.

| Compound & Concentration | Cell Type | Assay | Result | Reference |

| (R)-8-OITC (1.6 µM - 12.5 µM) | Murine Peritoneal Macrophages | SRB (Cell Viability) | Cell viability was unaffected (≥80%) | [2] |

| (R)-8-OITC (12.5 µM & 6.25 µM) | Murine Peritoneal Macrophages | Anti-inflammatory Assays | Selected for subsequent immuno-inflammatory studies | [2] |

| 8-MSO-ITC (1 µM - 10 µM) | RAW 264.7 Macrophages | NO and PGE2 Synthesis | Inhibited nitric oxide and prostaglandin E2 synthesis | [16] |

Table 2: Effects of 8-MSO-ITC on Macrophage Viability and Inflammatory Markers.

Key Experimental Methodologies

Quinone Reductase (QR) Induction Assay

This assay is a standard method for measuring the induction of phase II enzymes.[3]

-

Cell Line : Murine hepatoma Hepa 1c1c7 cells are commonly used.[5]

-

Protocol :

-

Cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum.

-

Cells are plated in multi-well plates and allowed to adhere.

-

The medium is replaced with fresh medium containing various concentrations of the test isothiocyanates (e.g., 8-MSO-ITC, PEITC) or a vehicle control (e.g., DMSO).

-

After a set incubation period (e.g., 48 hours), the cells are lysed.

-

The QR activity in the cell lysate is measured spectrophotometrically by monitoring the reduction of a specific substrate (e.g., menadione) coupled to the reduction of a dye like MTT.

-

The protein concentration of the lysate is determined to normalize the enzyme activity.

-

The concentration required to double the specific activity of QR compared to the vehicle control (CD value) is calculated.[8]

-

Cell Viability (SRB) Assay

This assay is used to determine the cytotoxicity of a compound.[2]

-

Cell Line : Murine peritoneal macrophages.[2]

-

Protocol :

-

Immune cells are treated with a range of concentrations of (R)-8-OITC (e.g., 1.6 µM to 200 µM) for a specified duration (e.g., 18 hours).[2]

-

Cells are then fixed with a solution like trichloroacetic acid.

-

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a plate reader, which is proportional to the number of living cells.

-

Viability is expressed as a percentage of the control (untreated) cells.[2]

-

Analysis of ITC Metabolites in Urine

This method confirms the uptake and metabolism of ITCs in the body.[4][5]

-

Method : Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Protocol :

-

Urine samples are collected from subjects following consumption of an ITC source (e.g., watercress).

-

Samples are prepared, which may involve homogenization and filtration.

-

The prepared samples are injected into an LC-MS system.

-

The compounds are separated based on their physicochemical properties by the liquid chromatography column.

-

The mass spectrometer detects and identifies the compounds based on their mass-to-charge ratio.

-

The presence of N-acetylcysteine conjugates of the ITCs (the final products of the mercapturic acid pathway) is monitored to confirm absorption and metabolism.[3][4]

-

Signaling Pathways and Visualizations

The therapeutic effects of 8-MSO-ITC are governed by its interaction with key cellular signaling pathways. The following diagrams, rendered using DOT language, illustrate these mechanisms.

Caption: Nrf2 activation pathway by 8-MSO-ITC.

Caption: Inhibition of the NF-κB inflammatory pathway by 8-MSO-ITC.

Caption: General experimental workflow for an in vitro enzyme induction assay.

Pharmacokinetics and Metabolism

For any compound to be therapeutically effective, it must be absorbed and reach its target tissues in a sufficient concentration.[26] While detailed pharmacokinetic studies specifically for 8-MSO-ITC are limited, the general pathway for ITCs is well-established.

-

Absorption and Distribution : Following oral consumption (e.g., from watercress), ITCs are taken up by the gut.[4] They are generally bioavailable, although this can vary depending on the specific ITC's structure.[27] For instance, the synthetic homolog 6-phenylhexyl isothiocyanate (PHITC) showed a higher effective dose in tissues compared to PEITC in rats.[28]

-

Metabolism : The primary route of metabolism for ITCs in mammals is the mercapturic acid pathway.[3] The electrophilic carbon atom of the –N=C=S group readily conjugates with the thiol group of glutathione (GSH). This initial conjugate is then sequentially converted to a cysteine conjugate and finally to an N-acetylcysteine (NAC) conjugate.

-

Excretion : The final N-acetylcysteine conjugates are water-soluble and are excreted in the urine.[3][4] The detection of these NAC conjugates in urine via LC-MS is a reliable biomarker of ITC uptake and metabolism from dietary sources.[4][5]

Conclusion and Future Directions

This compound is a potent, naturally occurring compound with significant therapeutic promise. Its primary strength lies in its exceptional ability to induce phase II detoxification enzymes, a key mechanism for cancer chemoprevention. Furthermore, its demonstrated anti-inflammatory and immunomodulatory activities suggest potential applications in managing chronic inflammatory diseases.

While the foundational mechanisms of action are being elucidated, further research is warranted. Future studies should focus on:

-

In Vivo Efficacy : Translating the potent in vitro findings into animal models of carcinogenesis and inflammatory disease to establish in vivo efficacy and optimal dosing.

-

Detailed Pharmacokinetics : Conducting comprehensive pharmacokinetic studies for 8-MSO-ITC to understand its absorption, distribution, metabolism, and excretion profile in detail.

-

Mechanism Elucidation : Directly investigating the effects of 8-MSO-ITC on HDAC activity and apoptotic pathways to confirm the mechanisms inferred from related ITCs.

-

Clinical Trials : Ultimately, well-designed clinical trials are needed to assess the safety and therapeutic efficacy of 8-MSO-ITC or 8-MSO-ITC-rich extracts in humans.

References

- 1. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]

- 17. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of histone deacetylase activity by dietary isothiocyanates and allyl sulfides: studies with sulforaphane and garlic organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dietary histone deacetylase inhibitors: From cells to mice to man - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioactive.mbg.duth.gr [bioactive.mbg.duth.gr]

- 22. Identification of 6-methylsulfinylhexyl isothiocyanate as an apoptosis-inducing component in wasabi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protective Effects of 6-(Methylsulfinyl)hexyl Isothiocyanate on Aβ1-42-Induced Cognitive Deficit, Oxidative Stress, Inflammation, and Apoptosis in Mice [mdpi.com]

- 26. Pharmacokinetics and pharmacodynamics of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 8-Methylsulfinyloctyl Isothiocyanate and Nrf2 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress. It has garnered significant attention for its potent induction of cytoprotective genes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. This technical guide provides a comprehensive overview of the core mechanisms of Nrf2 activation by 8-MSO-ITC, detailed experimental protocols for its investigation, and quantitative data on its efficacy.

The Keap1-Nrf2 Signaling Pathway and Activation by this compound

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels.

8-MSO-ITC, like other isothiocyanates, is an electrophilic molecule that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. As a result, Nrf2 is no longer targeted for degradation and can translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for phase II detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Quantitative Data on Nrf2 Activation by this compound

The induction of Nrf2-target gene expression is a key indicator of Nrf2 activation. Quinone reductase (QR), also known as NQO1, is a well-established biomarker for Nrf2 activity. The following table summarizes the quantitative data on the induction of QR by 8-MSO-ITC in murine hepatoma Hepa 1c1c7 cells.

| Compound | Cell Line | Endpoint | Concentration for 2-Fold Induction (CD) | Reference |

| This compound | Hepa 1c1c7 | Quinone Reductase Activity | 0.5 µM | [1][2] |

| 7-Methylsulfinylheptyl isothiocyanate | Hepa 1c1c7 | Quinone Reductase Activity | 0.2 µM | [1][2] |

| β-phenylethyl isothiocyanate (PEITC) | Hepa 1c1c7 | Quinone Reductase Activity | 5.0 µM | [1][2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the activation of the Nrf2 pathway by 8-MSO-ITC.

Quinone Reductase (QR) Activity Assay

This assay measures the enzymatic activity of NQO1, a downstream target of Nrf2. The protocol is adapted from the method described by Prochaska and Santamaria (1988).

Materials:

-

Hepa 1c1c7 murine hepatoma cells

-

96-well microtiter plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

8-MSO-ITC stock solution (in DMSO)

-

Lysis buffer (e.g., 0.8% digitonin (B1670571) in 2 mM EDTA, pH 7.8)

-

Reaction mixture:

-

Tris-HCl buffer (25 mM, pH 7.4)

-

BSA (Bovine Serum Albumin)

-

Tween 20

-

FAD (Flavin adenine (B156593) dinucleotide)

-

Glucose-6-phosphate

-

NADP+

-

Yeast glucose-6-phosphate dehydrogenase

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Menadione

-

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Hepa 1c1c7 cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.

-

Treatment: Treat the cells with various concentrations of 8-MSO-ITC (e.g., 0.1 µM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, aspirate the medium and lyse the cells by adding lysis buffer and incubating for 10 minutes.

-

Enzymatic Reaction: Add the reaction mixture to each well. The quinone reductase in the cell lysate will catalyze the reduction of menadione, which in turn reduces MTT to a colored formazan (B1609692) product.

-

Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 610 nm) using a microplate reader.

-

Data Analysis: Normalize the QR activity to the total protein content in each well. Calculate the fold induction relative to the vehicle-treated control cells.

ARE-Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

A suitable cell line (e.g., HepG2)

-

ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

96-well white, clear-bottom plates

-

8-MSO-ITC stock solution

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. After 24 hours, co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.

-

Treatment: After 24 hours of transfection, treat the cells with different concentrations of 8-MSO-ITC for a specified time (e.g., 16-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol. This involves measuring both firefly (ARE-driven) and Renilla (control) luciferase activities.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of treated cells by that of the vehicle-treated control cells.

Western Blotting for Nrf2, Keap1, HO-1, and NQO1

This technique is used to detect and quantify the protein levels of Nrf2, its regulator Keap1, and its downstream targets HO-1 and NQO1.

Materials:

-

Cell line of interest

-

6-well plates or larger culture dishes

-

8-MSO-ITC stock solution

-

Nuclear and cytoplasmic extraction kit

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/total lysate)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to approximately 80% confluency and treat with 8-MSO-ITC for the desired time.

-

Protein Extraction:

-

Total Protein: Lyse cells with RIPA buffer.

-

Nuclear and Cytoplasmic Fractions: Use a commercial kit to separate nuclear and cytoplasmic extracts.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 mRNA

qPCR is used to measure the relative changes in mRNA expression levels of Nrf2 target genes.

Materials:

-

Cell line of interest

-

6-well plates

-

8-MSO-ITC stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR instrument

-

Primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin)

Primer Sequences (Human):

-

HO-1 (HMOX1):

-

Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'

-

Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'

-

-

NQO1:

-

Forward: 5'-AGATGTTTGAGGATGTGGAGACA-3'

-

Reverse: 5'-TGGAGACTGGCAGGTTTAGGA-3'

-

-

GAPDH:

-

Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'

-

Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

-

Procedure:

-

Cell Culture and Treatment: Treat cells with 8-MSO-ITC for the desired time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using the appropriate primers and master mix.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control.

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the cytoprotective effects of 8-MSO-ITC and other potential Nrf2 activators. Further research into the dose-response and time-course effects of 8-MSO-ITC on a wider range of Nrf2 target genes will provide a more complete understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 8-Methylsulfinyloctyl Isothiocyanate from Watercress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Watercress (Nasturtium officinale) is a rich source of various bioactive compounds, including isothiocyanates (ITCs), which are generated from the enzymatic hydrolysis of their precursor glucosinolates. Among these, 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) has garnered significant interest for its potent biological activities.[1][2] This document provides detailed application notes and protocols for the extraction, quantification, and analysis of 8-MSO-ITC from watercress, tailored for research and drug development applications.

8-MSO-ITC is a potent inducer of phase II detoxification enzymes, which play a crucial role in carcinogen excretion.[3][4] Furthermore, it has been shown to inhibit lipopolysaccharide (LPS)-induced pro-inflammatory responses by modulating key signaling pathways, including Nuclear factor erythroid 2-related factor 2 (Nrf2), Mitogen-Activated Protein Kinases (MAPKs), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[5][6] These properties highlight the potential of 8-MSO-ITC as a target for the development of novel therapeutic agents.

Data Presentation

The concentration of 8-MSO-ITC in watercress can vary depending on factors such as plant age, growing conditions, and processing methods. The direct quantitative yield of 8-MSO-ITC from extraction is not widely reported in the literature; however, the concentration of its precursor, 8-methylsulfinyloctyl glucosinolate (also known as glucohirsutin), has been quantified. The hydrolysis of one mole of glucohirsutin yields one mole of 8-MSO-ITC.

Table 1: Concentration of 8-Methylsulfinyloctyl Glucosinolate (Glucohirsutin) in Watercress

| Plant Material | Compound | Concentration (mg/100 g Dry Weight) | Analytical Method | Reference |

| Watercress Herb | 8-Methylsulfinyloctyl Glucosinolate (Glucohirsutin) | 42.79 ± 0.49 | UHPLC-DAD-MS/MS | [7] |

Experimental Protocols

Protocol 1: Extraction of this compound from Watercress

This protocol is adapted from methods described for the extraction of isothiocyanates from cruciferous vegetables.

1. Materials and Reagents:

-

Fresh or freeze-dried watercress (Nasturtium officinale)

-

Deionized water

-

Dichloromethane (B109758) (DCM), analytical grade

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Homogenizer (e.g., blender or tissue homogenizer)

-

Centrifuge

-

Filtration apparatus with Whatman No. 1 filter paper

-

Round-bottom flasks

-

Glass vials for sample storage

2. Procedure:

-

Sample Preparation:

-

For fresh watercress, wash thoroughly and pat dry. Weigh approximately 50 g of the plant material.

-

For freeze-dried watercress, use approximately 5 g.

-

-

Homogenization and Hydrolysis:

-

Combine the watercress with deionized water at a 1:10 ratio (w/v) in a homogenizer.

-

Homogenize for 2-3 minutes at high speed to disrupt the plant cells and allow the myrosinase enzyme to hydrolyze the glucosinolates into isothiocyanates.

-

Incubate the homogenate at room temperature (approximately 25°C) for 2 hours with occasional stirring to ensure complete hydrolysis.

-

-

Liquid-Liquid Extraction:

-

Transfer the homogenate to a separation funnel.

-

Add an equal volume of dichloromethane (DCM) to the homogenate.

-

Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 15-20 minutes. The organic layer (bottom) will contain the extracted isothiocyanates.

-

Carefully drain the lower organic layer into a clean flask.

-

Repeat the extraction of the aqueous layer with a fresh portion of DCM two more times to maximize the yield.

-

Combine all the organic extracts.

-

-

Drying and Concentration:

-

Add anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl gently and let it stand for 10-15 minutes.

-

Filter the dried extract through Whatman No. 1 filter paper into a pre-weighed round-bottom flask.

-

Concentrate the extract using a rotary evaporator at a temperature not exceeding 35°C to avoid degradation of the thermally sensitive isothiocyanates.

-

Evaporate until a viscous oil or a dry residue is obtained.

-

-

Storage:

-

Redissolve the final extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or DCM) for further analysis.

-

Transfer the solution to a glass vial, seal tightly, and store at -20°C or below, protected from light, to prevent degradation.

-

Protocol 2: Quantification of this compound by HPLC-MS

1. Instrumentation and Conditions:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

MS Detector: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Analysis: Use selected reaction monitoring (SRM) for targeted quantification, with precursor and product ions specific for 8-MSO-ITC.

2. Standard Preparation:

-

Prepare a stock solution of a certified 8-MSO-ITC standard in acetonitrile.

-

Perform serial dilutions to create a series of calibration standards with known concentrations.

3. Sample Analysis:

-

Filter the extracted sample through a 0.22 µm syringe filter before injection.

-

Inject the calibration standards and the extracted samples into the HPLC-MS system.

-

Identify the 8-MSO-ITC peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of 8-MSO-ITC in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction of this compound.

Signaling Pathways Modulated by this compound

Caption: Signaling pathways modulated by this compound.

References

- 1. A Narrative Review on Therapeutic Potentials of Watercress in Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lktlabs.com [lktlabs.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]

- 7. Phytochemical and Biological Activity Studies on Nasturtium officinale (Watercress) Microshoot Cultures Grown in RITA® Temporary Immersion Systems [mdpi.com]

Synthesis of (R)-8-Methylsulfinyloctyl Isothiocyanate for Research Applications

Application Note

This document provides a detailed protocol for the synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate, a compound of significant interest in drug development and scientific research due to its potential therapeutic properties. The synthesis is based on the enantioselective "DAG methodology," which allows for the preparation of the desired (R)-enantiomer with high purity. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

8-Methylsulfinyloctyl isothiocyanate is a naturally occurring isothiocyanate found in plants of the Brassicaceae family, such as watercress. It has garnered attention for its potential anti-inflammatory and antioxidant activities. The (R)-enantiomer, in particular, has been the focus of studies exploring its biological effects. This document outlines a robust and reproducible synthetic route to obtain (R)-8-Methylsulfinyloctyl isothiocyanate for research purposes.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₉NOS₂ |

| Molecular Weight | 233.40 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 75272-81-0 |

| Purity | >98% (as determined by HPLC) |

| Storage | -20°C, protected from light and moisture |

Experimental Protocols

The synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate is a multi-step process that begins with the preparation of key intermediates. The overall workflow is depicted in the diagram below.

Synthesis Workflow Diagram

Caption: Synthetic workflow for (R)-8-Methylsulfinyloctyl isothiocyanate.

Step 1: Synthesis of 1,8-Diazidooctane

-

To a solution of 1,8-dibromooctane (10.0 g, 36.8 mmol) in dimethylformamide (DMF, 100 mL), add sodium azide (B81097) (NaN₃, 7.17 g, 110.4 mmol).

-

Stir the reaction mixture vigorously at 80°C for 12 hours.

-

After cooling to room temperature, pour the mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield 1,8-diazidooctane as a colorless oil.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 1,8-Dibromooctane | 271.99 | 10.0 | 36.8 |

| Sodium Azide | 65.01 | 7.17 | 110.4 |

| Product Yield | 196.26 | ~6.8 g | ~94% |

Step 2: Synthesis of 8-Azidooctane-1-thiol

-

Prepare a solution of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O, 10.6 g, 44.1 mmol) in a 1:1 mixture of water and tetrahydrofuran (B95107) (THF, 100 mL).

-

Add the 1,8-diazidooctane (6.8 g, 34.6 mmol) dropwise to the sodium sulfide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Acidify the reaction mixture with 1 M hydrochloric acid (HCl) to pH ~2 and extract with ethyl acetate (B1210297) (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is used in the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 1,8-Diazidooctane | 196.26 | 6.8 | 34.6 |

| Sodium Sulfide Nonahydrate | 240.18 | 10.6 | 44.1 |

| Product Yield | 187.31 | - | - |

Step 3: Synthesis of S-(8-azidooctyl) ethanethioate

-

Dissolve the crude 8-azidooctane-1-thiol in dichloromethane (B109758) (DCM, 100 mL) and cool to 0°C.

-

Add triethylamine (B128534) (Et₃N, 7.2 mL, 51.9 mmol) followed by the dropwise addition of acetyl chloride (AcCl, 3.2 mL, 45.0 mmol).

-

Stir the reaction at room temperature for 4 hours.

-

Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over Na₂SO₄ and concentrate to give the crude thioacetate, which is used directly in the next step.

| Reagent | Molar Mass ( g/mol ) | Amount (mL) | Moles (mmol) |

| 8-Azidooctane-1-thiol | 187.31 | - | ~34.6 |

| Triethylamine | 101.19 | 7.2 | 51.9 |

| Acetyl Chloride | 78.50 | 3.2 | 45.0 |

| Product Yield | 229.35 | - | - |

Step 4: Synthesis of 8-Azidooctane-1-sulfinyl chloride

-

To a solution of the crude S-(8-azidooctyl) ethanethioate in DCM (100 mL) at -20°C, add acetic anhydride (B1165640) (Ac₂O, 3.3 mL, 34.6 mmol).

-

Slowly add sulfuryl chloride (SO₂Cl₂, 5.6 mL, 69.2 mmol) to the mixture.

-

Stir the reaction at -5°C for 1 hour.

-

Evaporate the solvent under reduced pressure to obtain the crude 8-azidooctane-1-sulfinyl chloride, which is used immediately in the next step.

| Reagent | Molar Mass ( g/mol ) | Amount (mL) | Moles (mmol) |

| S-(8-azidooctyl) ethanethioate | 229.35 | - | ~34.6 |

| Acetic Anhydride | 102.09 | 3.3 | 34.6 |

| Sulfuryl Chloride | 134.97 | 5.6 | 69.2 |

| Product Yield | 237.74 | - | Quantitative |

Step 5: Synthesis of Diastereomeric Sulfinates (DAG Methodology)

-

Dissolve diacetone-D-glucose (DAG-OH, 9.0 g, 34.6 mmol) and pyridine (B92270) (5.6 mL, 69.2 mmol) in anhydrous diethyl ether (150 mL) at -78°C.

-

Add a solution of the crude 8-azidooctane-1-sulfinyl chloride in diethyl ether (50 mL) dropwise.

-

Stir the reaction at -78°C for 2 hours and then allow it to warm to room temperature overnight.

-

Filter the reaction mixture and concentrate the filtrate. The resulting diastereomeric sulfinates can be separated by column chromatography on silica (B1680970) gel.

| Reagent | Molar Mass ( g/mol ) | Amount (g/mL) | Moles (mmol) |

| 8-Azidooctane-1-sulfinyl chloride | 237.74 | - | ~34.6 |

| Diacetone-D-glucose | 260.28 | 9.0 g | 34.6 |

| Pyridine | 79.10 | 5.6 mL | 69.2 |

| Product Yield | 461.58 | - | - |

Step 6: Synthesis of (R)-8-Azidooctyl methyl sulfoxide

-

Dissolve the desired diastereomer of the sulfinate (10.0 g, 21.6 mmol) in anhydrous THF (100 mL) at -78°C.

-

Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 14.4 mL, 43.2 mmol) dropwise.

-

Stir the reaction at -78°C for 3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 50 mL).

-